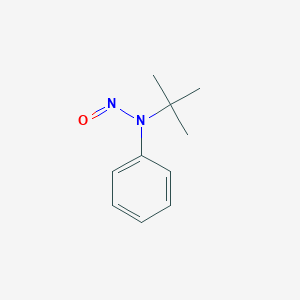

Phenyl-t-butylnitrosoamine

Description

Contextual Overview of N-Nitrosamines in Academic Research

N-nitrosamines, a class of compounds characterized by a nitroso group bonded to an amine (R1N(-R2)-N=O), are a significant subject of academic and industrial research. fda.gov Their formation typically occurs through the reaction of secondary, tertiary, or quaternary amines with a nitrosating agent, such as nitrous acid, which can be formed from nitrite (B80452) salts under acidic conditions. fda.govefpia.eu The chemical reactivity and properties of N-nitrosamines are largely influenced by the p–π-conjugation within the N-N=O fragment. researchgate.net

The scientific community's interest in N-nitrosamines has been long-standing, with their carcinogenic properties being recognized for over half a century. accessiblemeds.org Many compounds within this class are potent mutagens and are classified as probable human carcinogens. researchgate.netacs.org This has led to extensive research into their mechanisms of action, detection, and mitigation, particularly as they have been identified as contaminants in various products, including pharmaceuticals, food, and water. acs.orgnih.gov Research efforts are dedicated to understanding the structure-reactivity relationships that govern their biological activity and to developing methods for their removal and control. acs.org The reactivity of N-nitrosamines is highly dependent on the chemical structure surrounding the core N-N=O group. whiterose.ac.uk

Significance of Phenyl-t-butylnitrosoamine within Tertiary N-Nitrosamine Subclasses

This compound, also known as N-tert-butyl-N-phenylnitrous amide, belongs to the tertiary N-nitrosamine subclass, where the nitrogen atom of the nitroso group is bonded to a tertiary amine. molaid.comchemspider.com Tertiary amines are generally less reactive towards nitrosation than secondary amines because the formation of a stable N-nitrosamine requires a dealkylation step. efpia.eu

The significance of this compound in research stems from its specific structural features: a bulky tert-butyl group and an aromatic phenyl group attached to the nitrosated nitrogen. The steric hindrance provided by the tert-butyl group has a notable effect on the compound's properties and reactivity. Research has shown that steric hindrance at the carbon atom alpha to the N-nitrosamine moiety can dramatically reduce carcinogenic potency. efpia.eu Specifically, the presence of two such groups, as in the case of a tert-butyl substituent, can result in N-nitrosamines with minimal carcinogenic properties. efpia.eu This makes this compound a valuable compound for comparative studies to understand the structural determinants of N-nitrosamine activity.

Structure

3D Structure

Properties

CAS No. |

24642-84-0 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-tert-butyl-N-phenylnitrous amide |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)12(11-13)9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

RYNVJEJSRDCKMF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N(C1=CC=CC=C1)N=O |

Canonical SMILES |

CC(C)(C)N(C1=CC=CC=C1)N=O |

Pictograms |

Corrosive |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Phenyl T Butylnitrosoamine and Analogues

Direct Nitrosation Approaches

Direct nitrosation is a fundamental reaction in organic chemistry for the formation of N-nitroso compounds. It entails the introduction of a nitroso group (-N=O) onto a nitrogen atom of a precursor molecule, typically a secondary amine.

The reaction between a secondary amine and a nitrosating agent is the most common method for synthesizing N-nitrosamines. europa.eu The reactivity of the amine and the choice of nitrosating agent are critical factors that determine the reaction's success and yield.

Under aqueous acidic conditions, inorganic nitrites, such as sodium nitrite (B80452) (NaNO₂), are common nitrosating agents. In the presence of acid, nitrous acid (HNO₂) is generated in situ, which then forms the active nitrosating species, dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺). rsc.org The unprotonated amine then reacts with these species to form the N-nitrosamine. europa.eu The rate of this reaction is influenced by the pH of the solution, as it affects the equilibrium between nitrite and the active nitrosating agents. europa.eu

For the synthesis of Phenyl-t-butylnitrosoamine, N-tert-butylaniline would be treated with an inorganic nitrite in an acidic aqueous solution. However, it's important to note that phenols can also undergo nitrosation under these conditions to form 4-nitrosophenols. thieme-connect.de

Table 1: Examples of Inorganic Nitrite-Mediated Nitrosation

| Precursor Amine | Nitrosating System | Product | Reference |

| Secondary Aliphatic Amines | NaNO₂ / Acidic Aqueous Solution | N-Nitrosamines | rsc.org |

| Phenols | NaNO₂ / HCl, H₂SO₄, or Acetic Acid | 4-Nitrosophenols | thieme-connect.de |

| N-tert-butylaniline | NaNO₂ / Aqueous Acidic Conditions | This compound | Inferred |

In organic solvents, organic nitrites like tert-butyl nitrite (TBN) are effective nitrosating agents. rsc.orgorganic-chemistry.org This method offers an alternative to aqueous conditions and can be advantageous for substrates that are not soluble in water or are sensitive to strong acids. TBN can promote the synthesis of N-nitrosoanilines from N-alkyl anilines, often without the need for metal catalysts or strong acids. rsc.org The reaction can be chemoselective, leading to either N-dealkylation-N-nitrosation or C-nitration depending on the solvent used. rsc.org

The reaction of N-tert-butylaniline with tert-butyl nitrite in an appropriate organic solvent would be a direct route to this compound. Research has shown that TBN is a versatile reagent for various transformations, including the synthesis of N-nitroso compounds. organic-chemistry.orgresearchgate.net

Table 2: Examples of Organic Nitrite-Mediated Nitrosation

| Precursor | Nitrosating Agent | Solvent | Product | Reference |

| N-Alkyl Anilines | tert-Butyl Nitrite (TBN) | Various Organic Solvents | N-Nitrosoanilines | rsc.org |

| N-Aryl Cyanoacetamides | tert-Butyl Nitrite (TBN) | Not Specified | Quinoxalin-2-ones | organic-chemistry.org |

| N-tert-butylaniline | tert-Butyl Nitrite (TBN) | Organic Solvent | This compound | Inferred |

The yield and selectivity of nitrosation reactions can be significantly improved by optimizing various reaction parameters.

Certain substances can catalyze or promote the nitrosation of amines. For instance, cationic micelles have been shown to enhance the rate of nitrosation of hydrophobic secondary amines in the presence of nitrite. rsc.org Lewis acids such as tin(IV) chloride and bismuth(III) chloride can also trigger the formation of nitrosamines from secondary amines in organic solvents like dichloromethane (B109758). nih.gov In some cases, formaldehyde (B43269) has been observed to catalyze the nitrosation of secondary amines. epa.gov

The choice of solvent can have a profound impact on the outcome of nitrosation reactions. For example, in the reaction of N-alkyl anilines with tert-butyl nitrite, the solvent can control the chemoselectivity between N-nitrosation and C-nitration. rsc.org The reaction of secondary amines with nitric oxide and oxygen also shows a dependence on the solvent, with different outcomes observed in polar versus non-polar solvents. pharm.or.jp

Temperature is another critical parameter. Nitrosation reactions are often carried out at low temperatures, around 0°C or below, to minimize side reactions and the decomposition of the unstable nitrous acid. thieme-connect.de The stability of the resulting nitroso compounds can also be temperature-dependent.

Optimization of Reaction Conditions

Stoichiometric Considerations for Multi-Amine Precursors

The synthesis of nitrosamines from precursors containing multiple amine functionalities introduces complexities related to stoichiometry. The efficiency and selectivity of the nitrosation reaction are highly dependent on the molar ratios of the reactants. In the case of multi-amine precursors, each amino group is a potential site for nitrosation. Therefore, the amount of the nitrosating agent must be carefully controlled to achieve the desired product. An excess of the nitrosating agent can lead to the formation of multiple nitroso groups on the same molecule or other side reactions. Conversely, an insufficient amount will result in incomplete conversion and a mixture of partially and fully nitrosated products. The specific reaction conditions, including pH and temperature, also play a crucial role in determining the outcome of the reaction with these complex precursors.

Formation via Dealkylation of Tertiary Amines and Quaternary Ammonium (B1175870) Salts

The formation of nitrosamines, including this compound, can occur through the dealkylation of tertiary amines and quaternary ammonium salts. thieme-connect.de This process involves the removal of an alkyl group from the nitrogen atom, followed by nitrosation.

Hydrolytic and Thermal Degradation Routes

Hydrolytic and thermal degradation of certain precursor compounds can also lead to the formation of secondary amines, which are then susceptible to nitrosation. For example, the hydrolysis of N,N-dimethylformamide (DMF) can produce dimethylamine, a precursor for the formation of N-nitrosodimethylamine (NDMA) in the presence of a nitrosating agent. researchgate.net Similarly, quaternary ammonium compounds can undergo degradation to form tertiary and subsequently secondary amines, which can then be nitrosated. who.int High temperatures can facilitate the breakdown of these precursors, increasing the availability of amines for reaction with nitrosating agents. researchgate.net

Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated methods for the synthesis of substituted amines and related compounds, some of which involve nitrosamine (B1359907) intermediates.

One-Pot α-Substitution of Secondary Amines via Nitrosamine Intermediates

A notable advanced strategy involves the one-pot α-substitution of secondary amines, which proceeds through a nitrosamine intermediate. ethz.ch This method allows for the introduction of a substituent at the α-carbon position of a secondary amine. The process begins with the nitrosation of the secondary amine to form a nitrosamine. This intermediate is then metalated at the α-carbon, creating a nucleophilic center. This nucleophile can then react with various electrophiles to introduce a new substituent. The final step is the removal of the nitroso group (denitrosation) to yield the α-substituted secondary amine. ethz.ch This "umpolung" (reversal of polarity) of the α-carbon's reactivity provides a powerful tool for the synthesis of complex amines. ethz.ch

Activated Carbon-Catalyzed Nitrosation Pathways

Activated carbon (AC) has been shown to catalyze the formation of nitrosamines. researchgate.net This catalytic activity can occur through two primary pathways. The first involves the AC surface catalyzing the nitrosation of a secondary amine with nitrite. researchgate.net For example, the formation of N-nitroso-methylaniline from N-methylaniline and nitrite was significantly enhanced in the presence of activated carbon. researchgate.net The second pathway involves the AC-catalyzed oxidation of an amine to form a nitrosamine, even without the addition of nitrite, but in the presence of molecular oxygen and nitrogen. researchgate.net The catalytic effect is influenced by the properties of the activated carbon, such as its mesoporous character and the presence of specific surface functional groups. researchgate.net

Iii. Reaction Mechanisms and Reactivity Profiles

Electronic Structure and Isomerism

The electronic nature of the N-nitroso group is fundamental to understanding the reactivity of Phenyl-t-butylnitrosoamine.

This delocalization of electrons imparts considerable double bond character to the nitrogen-nitrogen (N-N) bond. nih.govresearchgate.net For instance, in N-nitrosodimethylamine (NDMA), a simple dialkylnitrosamine, the N-N bond length is approximately 1.34 Å, which is shorter than a typical N-N single bond, and the N-O bond length is about 1.26 Å. nih.govmit.edu This partial double bond character is a defining feature of the N-nitrosamine functional group.

A direct consequence of the N-N bond's partial double bond character is a significant barrier to rotation around this bond. nih.govresearchgate.net For acyclic dialkylnitrosamines like NDMA, this rotational barrier is approximately 23 kcal/mol. nih.govmit.edu This energy barrier is substantial enough to slow rotation on the NMR timescale, often leading to the observation of distinct signals for substituents on the nitrogen atom, even in symmetrically substituted nitrosamines. nih.govacanthusresearch.com

This hindered rotation results in the existence of stable conformers, or rotamers. acanthusresearch.com In asymmetrically substituted nitrosamines like this compound, this can lead to distinguishable E and Z isomers. These rotamers can possess different physical and chemical properties, including distinct dipole moments. acanthusresearch.com The study of these rotational barriers and conformational preferences is crucial for a complete understanding of the molecule's behavior. researchgate.netcdnsciencepub.com Several N-nitrosopiperidines, which exhibit chirality solely due to this hindered rotation, have been resolved into their respective enantiomers. nih.gov

Table 1: Rotational Energy Barriers in N-Nitrosamines

| Compound | Rotational Energy Barrier (kcal/mol) | Reference |

| N-Nitrosodimethylamine (NDMA) | ~23 | nih.govmit.edu |

| Various Cyclic N-Nitrosamines | 23-29 | cdnsciencepub.com |

In certain environments, such as the atmosphere, N-nitrosamines can be formed and exist in equilibrium with their tautomeric isomers. For example, tert-butylnitrosamine is formed from the reaction of the tert-butylamine (B42293) radical with nitric oxide (NO). rsc.orgacs.orgnih.gov This compound coexists with its isomer, tert-butylhydroxydiazene. acs.orgnih.govwhiterose.ac.ukresearchgate.net

Both tert-butylnitrosamine and tert-butylhydroxydiazene are reactive species. rsc.orgacs.orgnih.govwhiterose.ac.ukresearchgate.net Experimental studies have shown that both isomers react with hydroxyl (OH) radicals. rsc.orgacs.orgnih.govwhiterose.ac.ukresearchgate.net This reaction leads to the formation of nitrous oxide (N₂O) and the tert-butyl radical, which is subsequently converted to other products like acetone (B3395972) and formaldehyde (B43269). rsc.orgacs.orgnih.govwhiterose.ac.ukresearchgate.net The detection of these isomers and their reaction products is often carried out using techniques such as comprehensive two-dimensional gas chromatography with nitrogen chemiluminescence detection (GC×GC-NCD). whiterose.ac.uk

Hindered Rotation and Conformational Analysis

Reactions in the Ground State

The electronic properties of the nitroso group govern the types of reactions this compound undergoes.

Consistent with the zwitterionic resonance contributor that places a negative charge on the oxygen atom, the most basic site in an N-nitrosamine is the oxygen. nih.govrsc.org Consequently, nitrosamines readily react with electrophiles at the oxygen atom. nih.govacs.orgscite.ai This reaction results in the formation of O-substituted hydroxydiazenium salts. nih.govacs.orgscite.ai

The O-alkylation of N-nitrosamines is a well-established reaction that produces alkoxydiazenium salts. nih.govacs.org This transformation can be achieved using a variety of powerful alkylating agents. Trialkyloxonium salts, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃O⁺BF₄⁻) or triethyloxonium (B8711484) tetrafluoroborate (Et₃O⁺BF₄⁻), are highly effective for this purpose. nih.govacs.orgacs.orgthieme-connect.dethieme-connect.de These reagents are potent electrophiles that readily transfer an alkyl group to the nucleophilic oxygen of the nitrosamine (B1359907). thieme-connect.dethieme-connect.de

Alternatively, alkyl halides can be used to achieve O-alkylation, typically with the assistance of a silver salt like silver perchlorate (B79767) (AgClO₄). nih.govacs.orgacs.org The silver ion coordinates to the halide, facilitating its departure and generating a more reactive electrophilic species. Other strong alkylating agents like alkyl fluorosulfonates ("Magic Methyl" or "Magic Ethyl") are also particularly effective for the alkylation of the nitrosamine oxygen. acs.org

Table 2: Reagents for O-Alkylation of N-Nitrosamines

| Reagent Class | Specific Examples | Reference |

| Trialkyloxonium Salts | Me₃O⁺BF₄⁻, Et₃O⁺BF₄⁻ | nih.govacs.orgacs.org |

| Alkyl Halides | R-X (in presence of Ag⁺ salts) | nih.govacs.orgacs.org |

| Alkyl Fluorosulfonates | MeOSO₂F, EtOSO₂F | acs.org |

| Dimethyl Sulfate | (CH₃)₂SO₄ | nih.govacs.org |

Electrophilic Attack at Oxygen: Formation of O-Substituted Hydroxydiazenium Salts

Silylation and Triflation

The oxygen atom of the nitroso group in this compound, consistent with its resonance structures, is the most basic site and can react with various electrophiles. nih.gov This reactivity allows for transformations such as silylation. For instance, the reaction with triethylsilyl chloride can lead to the formation of O-silylated hydroxydiazenium salts. A related transformation involves the synthesis of N-tert-butyl-N-phenyl-N'-((triethylsilyl)oxy)urea, showcasing the utility of silylation in modifying the nitrosamine functionality.

While specific examples detailing the triflation of this compound are not prevalent in the reviewed literature, the general reactivity of nitrosamines with strong electrophiles suggests that reaction with triflic anhydride (B1165640) would likely yield the corresponding O-triflated hydroxydiazenium salt. These highly reactive intermediates are valuable for further synthetic transformations.

α-Lithiated Nitrosamine Chemistry

A significant feature of N-nitrosamines is the increased acidity of the α-protons compared to their parent secondary amines. nih.gov This allows for the ready deprotonation at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). nih.govthieme-connect.de This process generates an α-lithiated nitrosamine, which serves as a synthetic equivalent of a secondary amine α-carbanion. nih.gov This "umpolung" of reactivity, transforming the normally electrophilic α-carbon of an amine into a nucleophilic center, is a powerful tool in organic synthesis. thieme-connect.deethz.ch

The stability of these α-lithiated intermediates is sufficient for them to react with a variety of electrophiles, provided the reaction is conducted at low temperatures, typically ranging from -50°C to the temperature of liquid nitrogen, in an inert aprotic solvent. google.com The use of non-nucleophilic bases is crucial, as nucleophilic organometallic reagents like butyllithium (B86547) can attack the nitrogen of the nitroso group instead of abstracting an α-proton. thieme-connect.de

The α-lithiated carbanions generated from nitrosamines like this compound are potent nucleophiles that react with a wide array of electrophiles. nih.govsoftbeam.net This allows for the introduction of various substituents at the α-carbon position.

Seebach and co-workers pioneered a one-pot procedure involving the nitrosation of a secondary amine, followed by lithiation with LDA and reaction with an electrophile. nih.gov This sequence can even be repeated for a second substitution before workup. nih.gov

Common electrophiles that successfully react with these α-lithiated nitrosamines include:

Alkyl halides: Leading to α-alkylation. thieme-connect.de

Aldehydes and ketones: Resulting in α-hydroxyalkylation. This includes reactions with saturated aliphatic aldehydes, various benzaldehydes, dialkyl ketones, and cyclic ketones like cyclopentanone (B42830) and cyclohexanone. ethz.chgoogle.com

α,β-Unsaturated ketones: Undergoing Michael addition. ethz.ch

The subsequent denitrosation step, which removes the nitroso group to reveal the α-substituted secondary amine, can be achieved through methods like Raney nickel-catalyzed hydrogenolysis or reduction with lithium aluminum hydride (LAH) followed by hydrogenolysis. nih.gov

The following table summarizes the types of products obtained from the reaction of α-lithiated nitrosamines with different electrophiles:

Table 1: Products from Reactions of α-Lithiated Nitrosamines with Electrophiles

| Electrophile Class | Product Type |

|---|---|

| Alkyl Halides | α-Alkylated Amines |

| Aldehydes | β-Amino Alcohols |

| Ketones | β-Amino Alcohols |

| α,β-Unsaturated Ketones | γ-Amino Ketones |

Generation and Stability of α-Carbanion Equivalents

Nitrosamine Functional Group Transformations

The nitroso functional group can be removed to regenerate the parent secondary amine through a process known as denitrosation. This can be accomplished under various conditions.

One common method involves protolytic denitrosation in an acidic medium. nih.gov The reaction is thought to proceed through the formation of an N-protonated species which is then attacked by a nucleophile, leading to the cleavage of the N-N bond. nih.gov The rate of this reaction can be enhanced by the addition of nucleophiles such as bromide or thiourea. nih.gov

Reductive methods are also widely employed. Treatment with Raney nickel and hydrogen (hydrogenolysis) is an effective way to achieve denitrosation. nih.gov Other reducing agents like lithium aluminum hydride (LAH) can also be used, often in combination with hydrogenolysis. nih.gov A metal-free approach using iodine and triethylsilane has been developed for the denitrosation of aryl N-nitrosamines, which proceeds efficiently at room temperature and tolerates a variety of functional groups. researchgate.net

N-Nitrosamines can be oxidized to the corresponding N-nitramines. nih.gov This transformation can be achieved using strong oxidizing agents. Peroxytrifluoroacetic acid is a particularly effective reagent for this purpose, oxidizing the nitroso moiety directly. nih.govepa.gov Another method involves the use of nitric acid, which appears to proceed through a mechanism involving the exchange of the nitroso group for a nitro group. nih.gov The synthesis of nitramines can also be part of a two-step process starting from the parent amine, which is first nitrosated and then oxidized. google.com While nitramines can be formed from primary and secondary amines, they are generally considered stable compounds. ccsnorway.com

The following table lists the chemical compounds mentioned in this article.

Solvolysis Reactions (e.g., 3-Hydroxylated Nitrosamines)

The solvolysis of N-aryl-N-chloroanilines, which are structurally related to nitrosamines, has been studied to understand the formation of nitrenium ion intermediates. For instance, the solvolysis of ring-substituted N-tert-butyl-N-chloroanilines in ethanol (B145695) and methanol (B129727) proceeds through short-lived nitrenium ion intermediates. imrpress.com The rates of these reactions show a significant dependence on the substituents on the aromatic ring, indicating the development of a positive charge adjacent to the ring in the transition state. imrpress.com Products from these reactions include rearranged 2-chloro-N-tert-butylanilines, which further supports the involvement of nitrenium ions. imrpress.com

While direct studies on the solvolysis of 3-hydroxylated this compound are not extensively detailed in the provided results, the metabolism of other nitrosamines, such as N-nitrosodiethylamine (NDEA), involves hydroxylation at the α-carbon. nih.gov This α-hydroxylation leads to unstable intermediates that can decompose and react with nucleophiles. nih.govhesiglobal.org For example, α-hydroxyNDMA, an intermediate in the metabolism of N-nitrosodimethylamine (NDMA), spontaneously decomposes to form formaldehyde and a methylating agent. nih.govhesiglobal.org It is plausible that hydroxylated derivatives of this compound could undergo similar solvolysis-type reactions, leading to reactive intermediates.

Acid-Catalyzed Reactions and Protonation Studies

The decomposition of nitrosamines can be subject to general acid catalysis. acs.org In acidic conditions, protonation can occur, influencing the reaction pathways. For instance, the rearrangement of 2,3-dinitroaniline (B181595) in sulfuric acid is proposed to proceed through protonation at the 2-position, followed by a rate-determining migration of the nitro group. rsc.org While this is not a direct study of this compound, it illustrates how acid catalysis can facilitate rearrangements in related aromatic nitro compounds.

Protonation studies on sterically hindered anilines, such as tri-tert-butylaniline, have shown that these compounds can be protonated to form stable anilinium salts. researchgate.net The reaction of tri-tert-butylaniline with AgSbF6 in dichloromethane (B109758) initially forms a green-colored intermediate that decomposes to the protonated aniline, TBAH(+)SbF6(-). researchgate.net This indicates that the amino group in such hindered anilines is susceptible to protonation. It is reasonable to infer that the nitrogen atom of the nitroso group or the amine nitrogen in this compound could also be protonated under acidic conditions, which would be a key step in any acid-catalyzed reaction mechanism.

Photochemical Transformations and Radical Pathways

Nitrosamines are known to be rapidly photolyzed by UV light. epa.gov This photochemical activity can lead to a variety of radical-based transformations.

Homolytic Cleavage Mechanisms

Upon photochemical irradiation, the primary process for many nitrosamines is the homolytic cleavage of the N-NO bond. ethz.ch This cleavage generates an aminyl radical and a nitric oxide radical. The formation of radicals from N-nitroso compounds can also be initiated thermally. researchgate.net For instance, the decomposition of N-nitroso-2,4,6-tri-tert-butylacetanilide in the presence of triethylamine (B128534) follows a free radical pathway. cdnsciencepub.com Electron spin resonance (ESR) studies have provided evidence for the formation of radical intermediates in such decompositions. cdnsciencepub.comcdnsciencepub.com

Formation and Reactivity of Aminium Radicals

Aminium radical cations can be formed from secondary alkyl amines and can participate in intermolecular hydroamination reactions. princeton.edu While direct evidence for the formation of the Phenyl-t-butylaminium radical from this compound is not explicitly detailed, the general reactivity of related species provides insight. For example, the tert-butylamine radical can react with nitrogen oxides. rsc.org Specifically, it reacts with NO to form tert-butylnitrosamine. rsc.org The subsequent reaction of tert-butylnitrosamine with a hydroxyl radical can lead to the formation of nitrous oxide and a tert-butyl radical. rsc.org

Addition Reactions Across Unsaturated Bonds

Radicals generated from the decomposition of nitrosamines can participate in addition reactions with unsaturated bonds. nih.govlibretexts.org Carbon-centered radicals can add to C=X bonds (where X is N, O, S, etc.) to form new carbon-heteroatom bonds. nih.gov The addition of heteroatom radicals to isocyanides, which have a C≡N triple bond, proceeds via a 1,1-addition to form an imidoyl radical. mdpi.combeilstein-journals.org The regioselectivity of radical addition to alkenes is often governed by the stability of the resulting carbon radical intermediate. libretexts.org For instance, the addition of a bromine radical to an alkene occurs at the less substituted carbon to form the more stable, more substituted carbon radical. libretexts.org It is plausible that radicals derived from this compound could undergo similar addition reactions to various unsaturated systems.

Hydrolysis and Rearrangement Pathways

Photochemical conditions can also lead to hydrolysis and rearrangement reactions. The photolysis of N-(1-phenylethyl)nitrosocarbamate and the base-catalyzed hydrolysis of the corresponding nitrosamine were found to produce the same diazotate intermediate, suggesting a common pathway. acs.org Rearrangements of radical intermediates are also known to occur. For example, during the decomposition of N-nitroso-2,4,6-tri-tert-butylacetanilide, the initially formed 2,4,6-tri-tert-butylphenyl radical can rearrange. cdnsciencepub.com Similarly, the dediazoniation of 2,4,6-tri-tert-butylaniline (B181305) involves rearrangement of the corresponding aryl radical. cdnsciencepub.com

Advanced Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific spectroscopic data for the compound this compound. Despite extensive searches for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no specific experimental spectra or detailed analytical findings for this particular molecule could be located.

The requested article, intended to focus solely on the advanced spectroscopic characterization of this compound, cannot be generated without this foundational data. The required information, including detailed ¹H and ¹³C NMR chemical shifts, data from advanced NMR techniques, high-resolution mass spectrometry for molecular formula confirmation, and specific fragmentation pathways, is not available in the public domain.

While general principles of NMR and MS analysis for the broader class of N-aryl-N-alkyl-nitrosamines are established, providing an article with the mandated level of specific detail and data tables for this compound is not possible without resorting to speculation, which would violate scientific accuracy.

General characteristics expected for compounds in this class include:

NMR Spectroscopy: The presence of distinct signals for the phenyl and tert-butyl groups. Due to restricted rotation around the N-N bond, N-nitrosamines can exist as syn and anti isomers, which would likely be distinguishable by NMR, potentially requiring variable temperature studies for resolution. sci-hub.seresearchgate.net

Mass Spectrometry: Fragmentation of aromatic nitrosamines is generally characterized by the loss of the nitroso group (•NO) and fragmentation of the alkyl substituents. nih.govnih.govresearchgate.net High-resolution mass spectrometry would be the standard method to confirm the elemental composition. lcms.cz

However, without specific experimental data for this compound, a detailed and accurate article as per the requested outline cannot be constructed.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Vibrational Spectroscopy4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

No specific experimental FTIR spectra or tables of vibrational frequencies for this compound were found in the searched resources.

Resonance Raman Spectroscopy

No studies employing Resonance Raman spectroscopy for the analysis of this compound were identified.

Electronic Spectroscopy4.4.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima (λmax) and corresponding molar absorptivity data for this compound are not available in the reviewed literature.

Fluorescence Spectroscopy

There is no available information to suggest that this compound is a fluorescent compound, and no fluorescence or emission spectra have been published in the searched databases.

X-ray Crystallography for Solid-State Structural Analysis

A crystal structure for this compound has not been deposited in the public crystallographic databases searched. Therefore, no data on its unit cell parameters, space group, or detailed molecular geometry in the solid state could be provided.

Other Advanced Spectroscopic Methods (e.g., X-ray Absorption Near Edge Structure (XANES))

While standard spectroscopic techniques provide foundational structural information for this compound, more advanced methods can offer deeper insights into its electronic structure and local atomic environment. Among these, X-ray Absorption Near Edge Structure (XANES) spectroscopy stands out as a powerful, element-specific probe.

XANES, a region within the broader X-ray Absorption Spectroscopy (XAS) spectrum, focuses on the absorption edge of a core-level electron. nih.govacs.org The technique is highly sensitive to the oxidation state, coordination chemistry, and local geometry of the absorbing atom. nih.gov For this compound, XANES could theoretically be applied to the nitrogen or oxygen atoms of the nitroso group to provide detailed electronic information.

As of the current literature review, specific experimental XANES data for isolated this compound is not available. However, the application of XANES to other N-nitrosamine-containing compounds, particularly metal complexes, demonstrates its utility. For instance, studies on iridium(IV) complexes with primary N-nitrosamines have utilized Iridium L3-edge XANES to probe the oxidation state and electronic structure of the metal center as it coordinates with the nitrosamine ligand. rsc.orgrsc.orgresearchgate.netresearchgate.net

Theoretical Application of XANES to this compound:

If XANES were to be applied to this compound, it would involve tuning the X-ray energy to the K-edge of the nitrogen or oxygen atoms.

Oxygen K-edge XANES: Similarly, an oxygen K-edge spectrum would provide complementary information on the electronic environment of the oxygen atom, reflecting its bonding with the adjacent nitrogen atom.

The data from such theoretical experiments could be used to validate and refine computational models, such as those based on Density Functional Theory (DFT), which are often used to predict the electronic properties of molecules. tandfonline.com

Other Potential Advanced Spectroscopic Methods:

Beyond XANES, other advanced techniques could provide valuable data:

Two-Dimensional NMR Spectroscopy: Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable for unambiguously assigning all proton and carbon signals, especially for the phenyl group, and for confirming the connectivity through multiple bonds, solidifying the link between the phenyl ring, the nitrosoamine nitrogen, and the tert-butyl group.

High-Resolution Mass Spectrometry (HRMS): While standard MS confirms the molecular weight, HRMS provides the exact mass with high precision. This allows for the determination of the elemental formula, confirming the presence and number of nitrogen and oxygen atoms and distinguishing the compound from isomers or molecules with very similar nominal masses. Techniques like tandem mass spectrometry (MS/MS) could further elucidate fragmentation pathways, providing structural insights. d-nb.infochromatographyonline.com

The table below summarizes the potential application of these advanced methods to this compound and the type of information they would yield.

| Spectroscopic Method | Atom/Group Probed | Potential Information Revealed |

| Nitrogen K-edge XANES | Nitrogen atoms | Oxidation state, N-N and N-O bond characteristics, unoccupied molecular orbitals. |

| Oxygen K-edge XANES | Oxygen atom | Electronic environment of the oxygen atom, N-O bonding characteristics. |

| 2D NMR (HSQC, HMBC) | Entire molecule | Unambiguous ¹H and ¹³C signal assignments, through-bond connectivities. |

| HRMS (MS/MS) | Entire molecule | Exact mass and elemental formula, fragmentation patterns for structural confirmation. |

This table is generated based on the theoretical application of these techniques to this compound, as direct experimental data is not currently published in the reviewed literature.

The application of these advanced spectroscopic techniques would be instrumental in building a comprehensive electronic and structural profile of this compound, complementing the data from more conventional methods and providing a benchmark for theoretical and computational studies.

Chemical Behavior and Reactivity

Thermal and Photochemical Decomposition

N-nitrosamines are known to be susceptible to decomposition under thermal and photochemical conditions. Photolysis, particularly by sunlight, can lead to the degradation of nitrosamines. acs.org The specific decomposition pathways for Phenyl-t-butylnitrosoamine would involve the cleavage of the N-N or N-C bonds, leading to the formation of various radical and non-radical products.

Carbon-13 NMR

Application as a Spin-Trapping Agent

While this compound itself is an N-nitrosamine, a related compound, α-phenyl-N-tert-butylnitrone (PBN), is widely used as a spin-trapping agent to detect and identify transient free radicals. sigmaaldrich.comnih.gov Spin trapping involves the reaction of a short-lived radical with the spin trap (PBN) to form a more stable radical adduct that can be detected by electron paramagnetic resonance (EPR) spectroscopy. It is important to distinguish this compound from its isomer PBN, which has a different chemical structure (C₆H₅CH=N(O)C(CH₃)₃) and is used for this specific analytical application. sigmaaldrich.com

V. Computational Chemistry and Theoretical Investigations

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction mechanisms for chemical compounds. researchgate.netwikipedia.org For N-nitrosamines, a critical reaction pathway is their metabolic activation, often initiated by cytochrome P450 enzymes through α-hydroxylation. numberanalytics.comlibretexts.org This process is believed to be a key step in their carcinogenic activity. Computational models can explore the energetics of such pathways.

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the "transition state," which is the highest energy point along a reaction coordinate. libretexts.orgrsc.orgwikipedia.org Computational chemistry can be used to locate and characterize these transition states on the potential energy surface. libretexts.orgepa.gov

By calculating the energy of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is the primary determinant of the reaction rate. libretexts.org For a reaction like the OH-initiated degradation of a related compound, tert-butylnitrosamine, computational studies can help identify the most favorable pathway, such as hydrogen abstraction, and the subsequent steps leading to final products. Although specific transition state structures for Phenyl-t-butylnitrosoamine reactions are not detailed in the available literature, the principles of TST guide the theoretical investigation of its potential chemical transformations. libretexts.orgrsc.org

Building upon Transition State Theory, it is possible to calculate theoretical reaction rate constants. The Eyring equation, a central part of TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). libretexts.org

The rate constant (k) can be expressed as: k = (k_B * T / h) * e^(-ΔG‡ / RT) where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

Computational software can calculate the necessary thermodynamic properties of the reactants and the transition state to determine ΔG‡. nih.gov This allows for the prediction of how quickly a reaction will proceed at a given temperature. While this is a powerful predictive tool, specific kinetic studies and rate constant calculations for this compound are not found in the surveyed literature. Such studies would be essential for quantifying its reactivity and environmental persistence.

Prediction of Product Branching Ratios

Predicting the distribution of products in a chemical reaction, known as product branching ratios, is a key application of computational chemistry. While specific studies on the product branching ratios of this compound are not extensively documented, we can infer potential pathways from related systems. For instance, the degradation of similar compounds often proceeds through radical mechanisms.

Theoretical studies on the degradation of tert-butylamine (B42293) initiated by hydroxyl radicals have shown the formation of tert-butylnitrosamine. rsc.orgresearchgate.net Subsequent reactions of tert-butylnitrosamine with OH radicals are predicted to yield nitrous oxide (N₂O) and a tert-butyl radical, which can then be converted to acetone (B3395972) and formaldehyde (B43269). rsc.orgresearchgate.net This suggests that under certain oxidative conditions, the decomposition of this compound could lead to a variety of smaller molecules, with the branching ratios dependent on the specific reaction conditions and the stability of the intermediates.

The metabolic activation of nitrosamines, a critical process in their biological activity, is often initiated by α-hydroxylation. researchgate.netnih.gov Computational models have been developed to predict the likelihood of this crucial step. acs.org For this compound, theoretical calculations could estimate the energy barriers for hydroxylation at the different α-carbon positions (on the phenyl and tert-butyl groups), thereby predicting the initial branching in its metabolic pathway. Studies on N-nitroso-N-methylaniline have shown that the extent of α-hydroxylation can be significant, suggesting this would be a key pathway to investigate computationally for this compound as well. acs.org

Structure-Reactivity Relationship Studies

Understanding how the structure of a molecule influences its chemical reactivity is fundamental to chemistry. Computational studies on molecules structurally related to this compound, such as α-phenyl-N-tert-butyl nitrone (PBN), provide a valuable template for dissecting these relationships.

The electronic nature of substituents on the phenyl ring can dramatically alter the reactivity of the nitroso group. lasalle.edulumenlearning.comlibretexts.org This is often quantified using Hammett constants (σp), which describe the electron-donating or electron-withdrawing character of a substituent.

In a study of para-substituted PBN derivatives, a clear correlation was found between the Hammett constants and the spin-trapping rates of the nitrones. nih.govacs.org Electron-withdrawing groups, such as trifluoromethyl (CF₃), increased the rate of radical trapping. nih.govacs.org This is attributed to the increased positive charge on the nitronyl function, making it a better target for nucleophilic radical addition. nih.gov

Computational methods can quantify these electronic effects by calculating properties like ionization potentials and atomic charges. For the PBN series, a positive correlation was observed between the spin-trapping rate and the calculated total atomic charge of the nitronyl function. nih.gov Similarly, the redox properties were also strongly influenced by the substituents, with electron-withdrawing groups making the compound easier to reduce and harder to oxidize. nih.govacs.org These findings suggest that for this compound, introducing electron-withdrawing substituents on the phenyl ring would likely enhance its reactivity towards nucleophiles and alter its electrochemical behavior.

Table 1: Correlation of Substituent Electronic Effects with Reactivity in PBN Derivatives

| Substituent (X) | Hammett Constant (σp) | Relative Spin-Trapping Rate (kN/kPBN) |

|---|---|---|

| NMe₂ | -0.83 | Slower than PBN |

| OMe | -0.27 | Slower than PBN |

| Me | -0.17 | Slower than PBN |

| H | 0.00 | 1.0 |

| F | 0.06 | 1.7 |

| CF₃O | 0.35 | 1.8 |

| CF₃ | 0.54 | 3.2 |

Data sourced from studies on α-phenyl-N-tert-butyl nitrone (PBN) and its derivatives. nih.govacs.org

The bulky tert-butyl group in this compound exerts a significant steric influence on its reactivity. numberanalytics.com Steric hindrance can dictate the regioselectivity of reactions by blocking the approach of reactants to certain parts of the molecule. numberanalytics.com

In electrophilic aromatic substitution reactions, for example, a bulky substituent on the benzene (B151609) ring typically directs incoming electrophiles to the less hindered para position over the ortho positions. lasalle.edu For this compound, any reaction involving the phenyl ring would be subject to this steric control.

Furthermore, the steric bulk around the nitroso functional group itself can influence its reactivity. In a study on TEMPO-type nitroxides, it was found that the position of a phenyl group relative to the reactive N-O moiety had a significant impact on the compound's redox properties, which was attributed to steric hindrance. nih.gov For this compound, the large tert-butyl group would sterically shield the nitrogen atom and the nitroso oxygen, potentially slowing down reactions at these sites compared to a less hindered analogue like N-nitrosomethylaniline. Computational modeling can quantify these steric effects by calculating the energetic cost of reactant approach from different trajectories.

Electronic Effects on Reactivity

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. thieme-connect.desmu.edu This technique is invaluable for understanding the dynamic behavior of molecules in solution, including their conformational changes and interactions with solvent molecules.

These simulations can also be used to calculate thermodynamic properties, such as the free energy of solvation, and to model the initial stages of a chemical reaction by simulating the approach of a reactant to the this compound molecule. By analyzing the trajectories of the atoms, one can gain a dynamic understanding of the steric and electronic factors that govern its reactivity.

Vi. Applications in Organic Synthesis and Chemical Transformations

Phenyl-t-butylnitrosoamine as a Synthetic Precursor

The structure of this compound allows it to act as a precursor in various synthetic routes. The presence of the nitroso group dramatically alters the chemical nature of the adjacent amine nitrogen and the α-carbon atoms, enabling reactions that are not feasible with the parent secondary amine.

One of the most significant applications of nitrosamines in synthesis is their role in the α-substitution of secondary amines. This process relies on the concept of "umpolung," or the reversal of polarity of a functional group. Normally, the α-carbon of an amine is considered electrophilic due to the electron-withdrawing nature of the nitrogen atom. However, the introduction of the nitroso group acidifies the α-protons, making them susceptible to deprotonation by a strong base.

This principle is exploited in a synthetic sequence that allows for the electrophilic substitution at the α-carbon of a secondary amine. chemrxiv.org The method involves three key steps:

Nitrosation: The parent secondary amine is converted to its corresponding N-nitrosamine, such as this compound.

Metalation: The N-nitrosamine is treated with a strong base (e.g., lithium diisopropylamide, LDA) to form a carbanion at the α-position. This carbanion is a masked α-secondary amino carbanion. chemrxiv.orgnih.gov

Electrophilic Attack: The generated carbanion then reacts with various electrophiles (e.g., alkyl halides, aldehydes, ketones), leading to the formation of a new carbon-carbon bond at the α-position. nih.gov

Denitrosation: The nitroso group is subsequently removed, typically through reduction or acid treatment, to regenerate the amine functionality, now bearing a new substituent at the α-carbon. chemrxiv.orgnih.gov

This strategy effectively transforms the α-carbon into a nucleophilic center, enabling the synthesis of more complex and highly substituted amines from simple precursors. chemrxiv.org

Table 1: Umpolung Strategy for α-Substitution of Secondary Amines

| Step | Description | Reagents/Conditions | Intermediate/Product |

| 1. Nitrosation | Conversion of a secondary amine to an N-nitrosamine. | Nitrous acid (HNO₂) or other nitrosating agents. | R₂N-N=O |

| 2. Metalation | Deprotonation of the α-carbon to form a carbanion. | Strong base (e.g., LDA) in an aprotic solvent. | [R(R'CH⁻)N-N=O]Li⁺ |

| 3. Alkylation | Reaction of the carbanion with an electrophile. | Electrophile (e.g., R''-X, R''CHO). | R(R'CH-R'')N-N=O |

| 4. Denitrosation | Removal of the nitroso group to yield the final product. | Reducing agents (e.g., H₂/Pd-C) or acid. | R(R'CH-R'')NH |

This compound can be induced to generate highly reactive intermediates, which are central to its application in various chemical transformations.

Aminium Radicals via Photolysis: Under photolytic conditions, particularly in acidic media, N-nitrosamines can undergo homolytic cleavage of the N-N bond. sci-hub.sewikipedia.org This process generates an aminium radical and a nitric oxide (NO) radical. wikipedia.org These reactive species can then participate in further reactions. For instance, the aminium radical and nitric oxide can add across carbon-carbon double or triple bonds, leading to the formation of C-nitroso compounds, which may then tautomerize to more stable oximes. wikipedia.org

Electrophilic Diazonium Species: In a biological or biomimetic context, N-nitrosamines are known to be activated by cytochrome P450 enzymes. acs.orgeaht.org This metabolic activation involves the hydroxylation of the carbon atom alpha to the nitroso group. The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. acs.orgeaht.org This decomposition pathway yields an aldehyde and, crucially, an electrophilic diazonium ion. wikipedia.orgacs.orgeaht.org While this process is primarily studied in toxicology due to the DNA-alkylating ability of the diazonium ion, the principle of generating such reactive electrophiles from a stable nitrosamine (B1359907) precursor has implications for chemical synthesis.

Role in α-Substitution of Amines

Nitroso Group Transfer Reactions

N-nitrosamines can act as nitrosating agents themselves by transferring their nitroso group to other nucleophilic substrates, a process known as transnitrosation. clockss.orgccsnorway.com This reactivity is particularly pronounced under acidic conditions, which protonate the nitroso-oxygen, making the nitroso-nitrogen more electrophilic. tandfonline.com

N-Nitrosodiphenylamine, a close structural analog of this compound, has been demonstrated to be an effective nitrosating agent for indoles in the presence of a catalytic amount of acid, forming nitroso and isonitroso derivatives in good yields. organic-chemistry.org The reaction proceeds via the transfer of the nitroso group from the nitrosamine to the electron-rich indole (B1671886) ring. organic-chemistry.org Similarly, N-nitrosamines can transfer their nitroso group to thiols to form S-nitrosothiols (RSNOs), which are important biological signaling molecules. eaht.orgccsnorway.com This ability to act as a nitroso donor makes nitrosamines valuable reagents for the synthesis of other nitroso-containing compounds under specific conditions. chemrxiv.orgsci-hub.se The general mechanism involves the nucleophilic attack of a substrate (like another amine or a thiol) on the nitroso group of the protonated N-nitrosamine. sci-hub.se

Development of Novel Reagents Incorporating the Nitrosoamine Moiety

The unique chemical properties of the nitrosoamine group have been harnessed to develop specialized reagents for organic synthesis.

Precursors to Hydrazines: The reduction of the nitroso group is a well-established method for synthesizing 1,1-disubstituted hydrazines. sci-hub.se N-nitrosamines can be reduced using various reagents, including zinc dust in acetic acid or catalytic hydrogenation, to yield the corresponding hydrazine. sci-hub.se This application was historically significant, with N-nitrosodimethylamine (NDMA) being used as an industrial precursor for the rocket fuel 1,1-dimethylhydrazine. wikipedia.org

Precursors to C-Nitroso Compounds: Aromatic N-nitrosamines, such as N-nitrosodiphenylamine, can undergo an acid-catalyzed intramolecular nitroso group transfer known as the Fischer-Hepp rearrangement. osha.gov In this reaction, the nitroso group migrates from the nitrogen atom to the para-position of one of the aromatic rings, yielding a p-nitrosoarylamine. acs.orgosha.gov This reaction is a key industrial process for producing specific C-nitroso compounds that are used as antioxidants and polymerization inhibitors. osha.gov

NO-Donating Molecules: More recently, the nitrosoamine moiety has been incorporated into larger molecules to create novel therapeutic agents. The N-nitroso group can be designed to release nitric oxide (NO), a critical signaling molecule in many physiological processes. By attaching a nitrosoamine group to a specific molecular scaffold, researchers can develop compounds that deliver NO to targeted biological sites.

Vii. Chemical Degradation and Environmental Fate Studies

Photodegradation Pathways in Aqueous and Non-Aqueous Systems

The photodegradation of nitrosamines is a significant pathway for their removal from the environment, particularly in the sunlit atmosphere and surface waters. ccsnorway.com While specific photodegradation studies for Phenyl-t-butylnitrosoamine are not extensively documented in the available literature, the behavior of related compounds provides insight into potential transformation routes.

Generally, nitrosamines are susceptible to photolysis by UV light. rsc.org The photochemical reactions of similar compounds suggest potential pathways. For instance, the reaction of tert-butylnitrosamine with hydroxyl (OH) radicals, which can be photochemically generated, is proposed to yield nitrous oxide (N₂O) and a (CH₃)₃C• radical. This radical can further transform into acetone (B3395972) and formaldehyde (B43269). rsc.org Another related process is the photolysis of tert-butyl nitrite (B80452), which can be initiated by irradiation, such as with a mercury-vapor lamp. archive.org Although these reactions involve structurally similar moieties, detailed kinetic data and product identification for the direct or indirect photolysis of this compound in aqueous and non-aqueous systems remain to be fully elucidated.

Chemical Transformation in Different Media (e.g., Acidic, Basic, Oxidative)

The chemical stability of this compound is influenced by the surrounding medium, including its pH and redox conditions.

Acidic and Basic Conditions: Information regarding the hydrolysis of this compound under acidic or basic conditions is limited. However, studies on related compounds can offer some predictions. For example, certain ester derivatives are known to be susceptible to hydrolysis under these conditions, which can limit their stability. Methodologies for synthesizing nitrosamines often utilize specific pH ranges, and modern, acid-free synthesis methods using reagents like tert-butyl nitrite (TBN) have been developed, suggesting that some nitrosamine (B1359907) structures are stable under these neutral or non-acidic conditions. rsc.orgschenautomacao.com.br

Oxidative Conditions: The amine precursor to this compound, (2,4-Di-tert-butylphenyl)amine, can be oxidized to form corresponding nitroso or nitro derivatives. The oxidation of metalated nitrosamines can lead to decomposition. ethz.ch For this compound itself, the bulky tert-butyl group is expected to be relatively stable against oxidation, with reactions more likely to occur on the phenyl ring or the nitroso group. However, specific studies detailing the transformation products and kinetics under various oxidative environments (e.g., in the presence of ozone, hydrogen peroxide, or other environmental oxidants) are not readily available.

Biotransformation by Microorganisms

Biotransformation is a key process governing the fate of organic compounds in environments like soil, sediment, and wastewater treatment systems.

A critical factor in the biotransformation of many nitrosamines is metabolic activation via α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. nih.govacs.orgnih.gov This pathway is considered a rate-limiting step for the mutagenic activity of many nitrosamines. researchgate.net However, the structure of this compound contains a tert-butyl group attached to the nitrogen, which lacks α-hydrogen atoms. This structural feature is known to block the α-hydroxylation pathway, thereby preventing this primary mode of metabolic activation. efpia.eu This resistance to α-carbon oxidation is believed to dramatically reduce or eliminate the carcinogenic potency observed in other nitrosamines. efpia.eu

While the primary activation pathway is blocked, other biotransformation routes may exist. Studies on other nitrosamines, such as diphenylnitrosamine, have shown that intestinal bacteria can degrade them via reduction to the parent amine and nitrite ion. nih.gov This suggests a potential, though unconfirmed, pathway for the microbial degradation of this compound.

Table 1: Detection and Removal of N-nitroso-tert-butylphenylamine (NTBPhA) in Wastewater Treatment Plants (WWTPs) This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Detection | Detected for the first time in wastewater. | Confirms its presence as an environmental contaminant. | nih.gov |

| Concentration | 0.39 ± 0.27 nM in a subset of samples from WWTPs A, E, and F. | Quantifies its occurrence at trace levels in municipal wastewater. | nih.govacs.org |

| Contribution to TONO | Constituted 0.1–0.7% of Total N-Nitrosamines (TONO). | Indicates it is a minor component of the overall nitrosamine load. | nih.govacs.org |

| Metabolic Stability | The tert-butyl group lacks α-hydrogens, blocking metabolic activation via α-hydroxylation. | Suggests high resistance to the primary biotransformation pathway for carcinogenic nitrosamines. | efpia.eu |

Stability under Various Environmental Conditions

The detection of this compound in wastewater treatment plant effluents demonstrates its ability to persist through complex biological and chemical environments. nih.govacs.org Its chemical structure, particularly the tert-butyl group, confers significant biological stability by preventing metabolic activation through α-hydroxylation, a common degradation pathway for other nitrosamines. efpia.eu While nitrosamines as a class are generally susceptible to photolysis, specific data on the environmental half-life of this compound under sunlight are lacking. ccsnorway.comrsc.org The stability of other, unrelated nitrosamines has been categorized as high, medium, or low depending on the specific chemical and the conditions within sewer reactors, highlighting that stability is compound-specific. researchgate.net

Table 2: Summary of Factors Influencing the Environmental Stability of this compound This table is interactive. You can sort the data by clicking on the column headers.

| Environmental Factor | Influence on Stability | Evidence/Inference | Reference |

|---|---|---|---|

| Sunlight (Photolysis) | Likely to be a degradation pathway. | Nitrosamines are generally photolabile, but specific rates for this compound are unknown. | ccsnorway.comrsc.org |

| Microbial Action | High stability against primary metabolic activation. | The tert-butyl group blocks α-hydroxylation. Other pathways like reduction are possible but not confirmed for this compound. | efpia.eunih.gov |

| Chemical (pH) | Likely stable under neutral conditions. | Specific data on hydrolysis under strong acidic or basic conditions are unavailable. | rsc.org |

| Persistence in WWTPs | Moderate to high stability. | Its detection in WWTP effluent confirms it is not completely removed by current treatment processes. | nih.govacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.